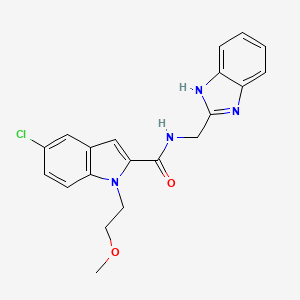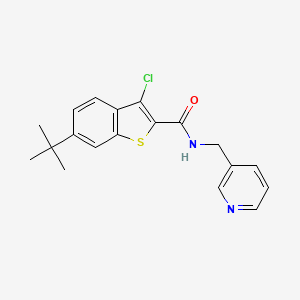![molecular formula C16H17Cl2N3O3S B11125023 2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-4-ylmethyl-acetamide](/img/structure/B11125023.png)
2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-4-ylmethyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-ETHYL2,5-DICHLOROBENZENESULFONAMIDO)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both a sulfonamide group and a pyridine ring, suggests potential biological activity and utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-ETHYL2,5-DICHLOROBENZENESULFONAMIDO)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the sulfonamide group: This step usually involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with an ethylamine to form the sulfonamide intermediate.
Introduction of the pyridine ring: The intermediate is then reacted with a pyridine derivative, such as 4-pyridylmethylamine, under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the pyridine ring.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to a sulfonic acid.
Substitution: The dichlorobenzene moiety suggests potential for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the ethyl group or pyridine ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted derivatives of the dichlorobenzene moiety.
Scientific Research Applications
2-(N-ETHYL2,5-DICHLOROBENZENESULFONAMIDO)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible antimicrobial or therapeutic agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides inhibit bacterial growth by interfering with folic acid synthesis. The presence of the pyridine ring might suggest additional interactions with nucleic acids or proteins, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Pyridine derivatives: Compounds like nicotinamide, which have biological activity due to the pyridine ring.
Uniqueness
2-(N-ETHYL2,5-DICHLOROBENZENESULFONAMIDO)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is unique due to its combination of a sulfonamide group and a pyridine ring, which may confer distinct biological activities and chemical reactivity compared to simpler sulfonamides or pyridine derivatives.
Properties
Molecular Formula |
C16H17Cl2N3O3S |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonyl-ethylamino]-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C16H17Cl2N3O3S/c1-2-21(11-16(22)20-10-12-5-7-19-8-6-12)25(23,24)15-9-13(17)3-4-14(15)18/h3-9H,2,10-11H2,1H3,(H,20,22) |
InChI Key |
NLSFVNGSZNKYFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=NC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-1-(2-fluorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124945.png)
![1-(2-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124948.png)

![1-(2,5-Dimethoxybenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-4-carboxamide](/img/structure/B11124956.png)
![7-Chloro-1-(4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124957.png)
![Methyl 2-[({2-[acetyl(cyclopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate](/img/structure/B11124964.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11124980.png)

![2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide](/img/structure/B11124991.png)
![5-(4-ethylphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11124999.png)
![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11125006.png)
![1-(2-Fluorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125007.png)
![N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B11125015.png)
![5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125017.png)
